molecular formula C15H12O B11896908 2-Ethynyl-2'-methoxy-1,1'-biphenyl

2-Ethynyl-2'-methoxy-1,1'-biphenyl

Cat. No.: B11896908
M. Wt: 208.25 g/mol
InChI Key: WVCUOKWGGSGMCG-UHFFFAOYSA-N
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Description

2-Ethynyl-2’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethynyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2’-methoxy-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 2-Ethynyl-2’-methoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-Ethynyl-2’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-2’-methoxy-1,1’-biphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its ethynyl and methoxy groups. These interactions can modulate biological pathways, influence chemical reactions, and contribute to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-2’-methoxy-1,1’-biphenyl is unique due to the presence of both ethynyl and methoxy groups on the biphenyl scaffold

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-ethynyl-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C15H12O/c1-3-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16-2/h1,4-11H,2H3

InChI Key

WVCUOKWGGSGMCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C#C

Origin of Product

United States

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